5-Bromo-2'-chloro-3,4'-bipyridine 5-Bromo-2'-chloro-3,4'-bipyridine
Brand Name: Vulcanchem
CAS No.: 942206-01-1
VCID: VC8186462
InChI: InChI=1S/C10H6BrClN2/c11-9-3-8(5-13-6-9)7-1-2-14-10(12)4-7/h1-6H
SMILES: C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl
Molecular Formula: C10H6BrClN2
Molecular Weight: 269.52 g/mol

5-Bromo-2'-chloro-3,4'-bipyridine

CAS No.: 942206-01-1

Cat. No.: VC8186462

Molecular Formula: C10H6BrClN2

Molecular Weight: 269.52 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2'-chloro-3,4'-bipyridine - 942206-01-1

Specification

CAS No. 942206-01-1
Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
IUPAC Name 3-bromo-5-(2-chloropyridin-4-yl)pyridine
Standard InChI InChI=1S/C10H6BrClN2/c11-9-3-8(5-13-6-9)7-1-2-14-10(12)4-7/h1-6H
Standard InChI Key VWSLCJBERLNLIM-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl
Canonical SMILES C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-bromo-5-(2-chloropyridin-4-yl)pyridine, reflects its bipyridine backbone with halogen substituents. The two pyridine rings are connected at the 3- and 4'-positions, creating a conjugated system that influences its electronic properties. The canonical SMILES representation, C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl, illustrates this connectivity .

Physical and Chemical Characteristics

Key physicochemical parameters include:

PropertyValue
Boiling Point351.6 °C at 760 mmHg
Density1.591 g/cm³
Partition Coefficient (LogP)3.56
Melting PointNot explicitly reported

The relatively high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The density and boiling point align with trends observed in halogenated aromatic compounds, where increased halogen content elevates these parameters due to enhanced van der Waals interactions .

Synthetic Methodologies

Bromination Strategies

A patent detailing the synthesis of structurally analogous compounds, such as 5-bromo-2,4-dichloropyridine, provides insights into potential routes. The process begins with 2-amino-4-chloropyridine, which undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving yields >80% . While this method targets a dichloropyridine derivative, the bromination step is mechanistically relevant. The electrophilic aromatic substitution (EAS) mechanism predominates here, with NBS acting as a bromine source under mild conditions to minimize side reactions .

Diazotization and Chlorination

Following bromination, diazotization with sodium nitrite (NaNO₂) in concentrated HCl at -30°C introduces a chlorine substituent via a Sandmeyer-type reaction. Cuprous chloride (CuCl) catalyzes the decomposition of the diazonium intermediate, yielding the final halogenated product . This two-step approach—bromination followed by directed chlorination—ensures regioselectivity, a critical factor in avoiding isomer formation .

Scalability and Industrial Considerations

A scalable synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, reported in Pharmaceutical Frontiers, highlights methodologies transferable to bipyridine systems. Key adaptations include:

  • Solvent Optimization: Replacement of dichloromethane with ethyl acetate for safer large-scale extractions .

  • Catalyst Recycling: Recovery of CuCl catalysts to reduce costs .

  • Process Analytical Technology (PAT): In-line FTIR monitoring to track reaction progress and minimize impurities .

These innovations could elevate the total yield of 5-bromo-2'-chloro-3,4'-bipyridine beyond the 50% threshold reported for similar compounds .

Applications in Pharmaceutical Chemistry

Material Science Applications

The compound’s conjugated π-system and halogen substituents suggest utility in organic electronics. Bromine’s electronegativity enhances electron-deficient character, potentially improving charge transport in organic semiconductors .

Future Directions and Research Opportunities

Catalytic Asymmetric Functionalization

The bipyridine scaffold’s planar chirality presents opportunities for enantioselective C–H activation. Recent advances in palladium-catalyzed asymmetric coupling reactions could enable the synthesis of chiral derivatives for medicinal chemistry applications .

Green Chemistry Approaches

Solvent-free bromination using mechanochemical methods (e.g., ball milling) may reduce environmental impact. A 2024 study demonstrated 90% yields in bromophenol synthesis without solvents, a strategy adaptable to bipyridine systems .

Computational Modeling

Density functional theory (DFT) calculations could predict regioselectivity in further functionalization. For instance, mapping electrostatic potential surfaces might identify nucleophilic/electrophilic sites for targeted modifications .

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